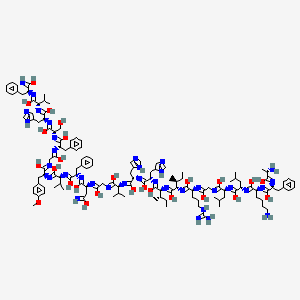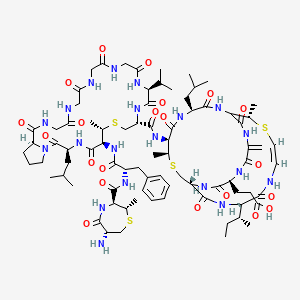
Clavanin D
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Clavanin D is a natural product found in Styela clava with data available.
Aplicaciones Científicas De Investigación
Antibacterial and Antimicrobial Properties
Clavanin peptides, including Clavanin D, demonstrate significant antibacterial and antimicrobial properties. Studies have highlighted their effectiveness against a variety of pathogens. Clavanin A, a closely related peptide, has been shown to disrupt bacterial membranes, thereby lysing bacterial cells at concentrations corresponding to its minimum inhibitory concentration (MIC) (Silva et al., 2016). Additionally, Clavanin A has demonstrated improved outcomes in complications from different bacterial infections, showing effectiveness against both Gram-positive and Gram-negative bacteria without cytotoxic activities against mammalian cells (Silva et al., 2014).
Interaction with Membranes
Research has delved into how Clavanin peptides interact with lipid bilayers and membranes. For instance, Clavanin A has been observed to interact strongly and specifically with phosphatidylcholine bilayers, affecting the membrane's properties and potentially disrupting its barrier function (van Kan et al., 2003).
Enhancement by Zinc Ions
The antimicrobial activity of Clavanin peptides, including Clavanin A, is notably enhanced in the presence of zinc ions. Studies indicate that zinc can stabilize the helical conformation of Clavanin A and improve its interaction with membranes, suggesting a potential for the development of synthetic antimicrobial peptides with metal-binding capabilities for therapeutic purposes (Duay et al., 2019).
Role in Immune System
Clavanin peptides have also been explored for their role in innate immunity. The tunicate Styela clava, from which Clavanins are derived, uses these peptides as part of its immune response. The interaction of Clavanin A with zinc ions not only potentiates its antimicrobial activity but also contributes to the immune response in S. clava (Juliano et al., 2017).
Propiedades
Bioactividad |
Antibacterial, Antifungal |
|---|---|
Secuencia |
AFKLLGRIIHHVGNFVYGFSHVF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




